molecular formula C6H7BrN2O2S B2896038 2-Amino-6-bromobenzenesulfonamide CAS No. 71254-69-8

2-Amino-6-bromobenzenesulfonamide

Cat. No. B2896038
CAS RN: 71254-69-8
M. Wt: 251.1
InChI Key: DEPALZAXAXCTLH-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzenesulfonamide is a compound with the CAS Number: 71254-69-8 . It has a molecular weight of 251.1 and is typically found in powder form .


Molecular Structure Analysis

The InChI code for 2-Amino-6-bromobenzenesulfonamide is 1S/C6H7BrN2O2S/c7-4-2-1-3-5 (8)6 (4)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) . This code provides a specific description of the molecule’s structure. For a more visual representation, you may want to use a tool like MolView .


Physical And Chemical Properties Analysis

2-Amino-6-bromobenzenesulfonamide has a melting point of 152-154°C . It is typically stored at room temperature .

Scientific Research Applications

Organic Synthesis Applications

2-Amino-6-bromobenzenesulfonamide serves as a versatile intermediate in organic synthesis. It is used in the preparation of secondary amines through alkylation reactions, demonstrating exceptional utility in synthetic organic chemistry. For example, 2- and 4-Nitrobenzenesulfonamides, closely related to 2-Amino-6-bromobenzenesulfonamide, undergo smooth alkylation, leading to N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be deprotected to yield secondary amines, showcasing the compound's role in the synthesis of complex organic molecules (Fukuyama, Jow, & Cheung, 1995).

Medicinal Chemistry Applications

In medicinal chemistry, 2-Amino-6-bromobenzenesulfonamide is used in the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized in the creation of novel sulfonamide compounds for the inhibition of metastatic tumor growth. These compounds represent a new approach to cancer treatment, indicating the compound's significance in the development of novel therapeutic agents (Colinas, 2013).

Mechanism of Action

Target of Action

2-Amino-6-bromobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to target dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in the synthesis of folic acid and regulation of pH and fluid balance in the body, respectively .

Mode of Action

Sulfonamides, including 2-Amino-6-bromobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent PABA from accessing the enzyme, thereby inhibiting the production of folic acid . This results in the disruption of DNA synthesis in bacteria, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by 2-Amino-6-bromobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability . Factors such as the compound’s chemical properties, patient-related factors (e.g., renal function, genetic makeup, sex, age), and individual physiology can influence these pharmacokinetic parameters .

Result of Action

The primary result of the action of 2-Amino-6-bromobenzenesulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, the compound effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of 2-Amino-6-bromobenzenesulfonamide can be influenced by various environmental factors. These may include the pH of the environment, presence of other drugs or substances, and the specific characteristics of the bacterial strain (e.g., resistance mechanisms)

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-6-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPALZAXAXCTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromobenzenesulfonamide

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